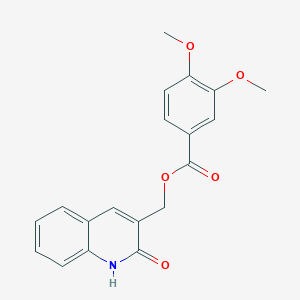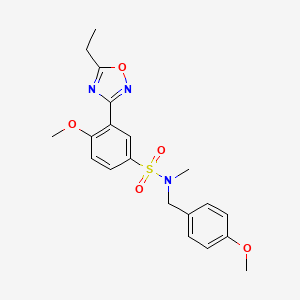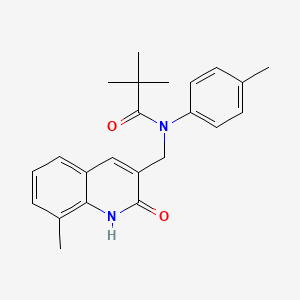
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide, also known as VU6005649, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pivalamides, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide involves binding to a specific site on the mGluR5 receptor, which enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This results in increased signaling through the mGluR5 pathway, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to enhance synaptic plasticity, which is the ability of synapses to change their strength in response to activity. This is important for learning and memory processes. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide in lab experiments is its selectivity for the mGluR5 receptor. This allows for more specific targeting of this receptor and reduces the likelihood of off-target effects. However, one limitation is that the compound has low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
The potential therapeutic applications of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide are still being explored, and there are several future directions for research. One area of interest is the use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. Another area of interest is the development of more potent and selective compounds based on the structure of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Conclusion
This compound is a promising small molecule with potential therapeutic applications in the field of neuroscience. Its mechanism of action involves binding to the mGluR5 receptor and enhancing its response to glutamate, resulting in increased signaling through this pathway. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that may lead to the development of more effective treatments for neurological disorders.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has been described in detail in a research article by Rook et al. (2019). The synthesis involves the reaction of 2-hydroxy-8-methylquinoline with pivaloyl chloride and p-toluidine in the presence of triethylamine and 1,4-dioxane. The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has been investigated for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-9-11-19(12-10-15)25(22(27)23(3,4)5)14-18-13-17-8-6-7-16(2)20(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZQEKIKIGSZBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

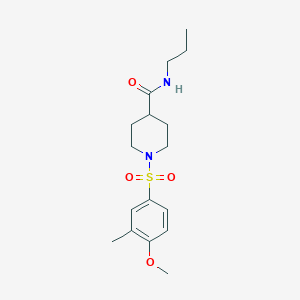
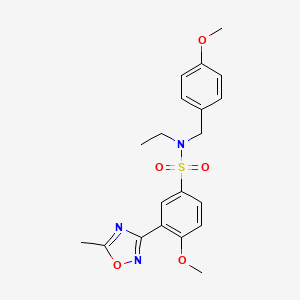
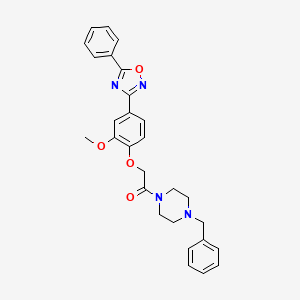
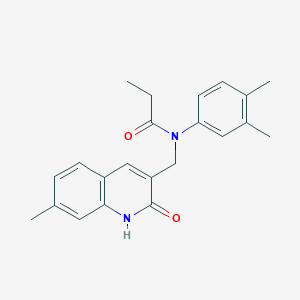
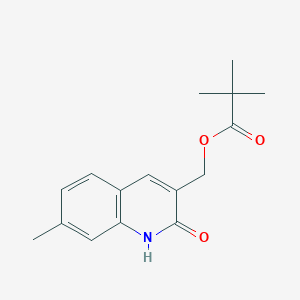
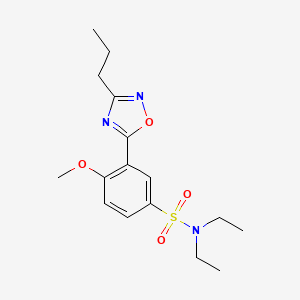


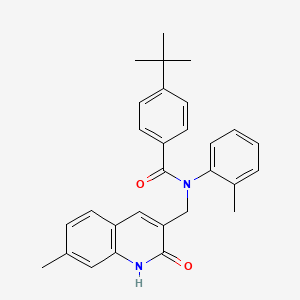
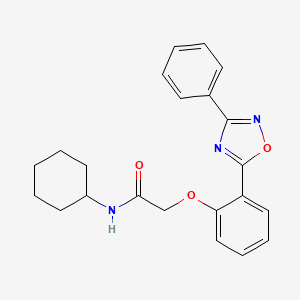

![8-bromo-N-(3-methoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699405.png)
